molecular formula C15H21BrN2O5 B4075706 1-[3-(3-bromophenoxy)propyl]piperazine oxalate

1-[3-(3-bromophenoxy)propyl]piperazine oxalate

Cat. No. B4075706
M. Wt: 389.24 g/mol
InChI Key: SFRPYXFWFLOHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-bromophenoxy)propyl]piperazine oxalate, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BPP is a piperazine derivative that has been synthesized and studied for its ability to interact with certain receptors in the brain and modulate neurotransmitter activity. In

Mechanism of Action

1-[3-(3-bromophenoxy)propyl]piperazine oxalate modulates neurotransmitter activity by binding to certain receptors in the brain. It has been shown to act as a partial agonist at 5-HT1A and 5-HT7 receptors, which leads to an increase in serotonin levels in the brain. This compound also has affinity for alpha-2 adrenergic receptors, which are involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to anxiolytic and antidepressant effects. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(3-bromophenoxy)propyl]piperazine oxalate is its ability to selectively target certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of this compound is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(3-bromophenoxy)propyl]piperazine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in animal models of these diseases. Additionally, more research is needed to explore the potential use of this compound in the treatment of mood and anxiety disorders. Finally, studies are needed to determine the safety and toxicity of this compound in humans.

Scientific Research Applications

1-[3-(3-bromophenoxy)propyl]piperazine oxalate has been studied for its potential therapeutic properties in various areas of research. One of the major areas of interest is its ability to interact with serotonin receptors in the brain. This compound has been shown to have affinity for 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood and anxiety. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.C2H2O4/c14-12-3-1-4-13(11-12)17-10-2-7-16-8-5-15-6-9-16;3-1(4)2(5)6/h1,3-4,11,15H,2,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPYXFWFLOHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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